molecular formula C7H7F3N2 B1297838 2-(Trifluoromethyl)phenylhydrazine CAS No. 365-34-4

2-(Trifluoromethyl)phenylhydrazine

Cat. No. B1297838
CAS RN: 365-34-4
M. Wt: 176.14 g/mol
InChI Key: JSWQDLBFVSTSIW-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenylhydrazine is a chemical compound that is part of a broader class of trifluoromethyl-containing aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The trifluoromethyl group imparts unique electronic and steric properties to the molecules, which can lead to enhanced biological activity, stability, and selectivity in chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 2-(trifluoromethyl)phenylhydrazine often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-(3-trifluoromethylphenyl)acetate can be used as a starting material to synthesize a series of compounds with herbicidal activities, including 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . Another example is the synthesis of 2-(trifluoromethyl)furanones, which can be obtained via Claisen condensation followed by deprotection, and these furanones can further react with hydrazines to yield pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted compounds is characterized by the presence of the electron-withdrawing trifluoromethyl group, which can influence the electronic distribution within the molecule. This effect is evident in the study of fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines, where the presence of the trifluoromethyl group stabilizes the 4H-tautomer both in solution and in the solid state . X-ray diffraction analysis is often employed to establish the regiochemistry of the synthesized compounds, as seen in the reactions of 2-(trifluoromethyl)furanones with hydrazines .

Chemical Reactions Analysis

Trifluoromethyl-substituted phenylhydrazines can undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For example, the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with phenylhydrazine can yield trifluoromethyl-substituted pyrazole and 1,2,4-triazine derivatives, depending on the solvent and temperature conditions . Additionally, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)phenylhydrazine derivatives are influenced by the trifluoromethyl group. This group is known for its high electronegativity and lipophilicity, which can affect the solubility, boiling point, and stability of the compounds. The presence of the trifluoromethyl group can also enhance the acidity of adjacent hydrogen atoms, making these compounds more reactive in certain chemical transformations. The photophysical properties of these compounds can be quite distinct, as demonstrated by the aggregation-induced emission enhancement observed in a thienyl substituted bis(difluoroboron)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine derivative .

Scientific Research Applications

Quantitative Analysis in Pharmaceuticals

  • Sensitive Quantitation in Pharmaceuticals: 2-(Trifluoromethyl)phenylhydrazine, a genotoxic impurity, is commonly used in pharmaceuticals. A study by Harigaya et al. (2014) describes a novel method for the quantitative analysis of residual phenylhydrazine in antipyrine using inductively coupled plasma-mass spectrometry combined with liquid chromatography (LC-ICP-MS). This method employs 2,3,5-triiodobenzoyl chloride as a derivatization reagent, achieving a detection limit of 0.06 ppm (Harigaya et al., 2014).

Red Blood Cell Aging Studies

  • Oxidative Stress in Newborn Erythrocytes: Shahal et al. (1991) utilized phenylhydrazine exposure to study red cell aging mechanisms dependent on hemoglobin oxidation. The study highlighted more extensive morphologic changes in neonatal red blood cells compared to adult cells, indicating the sensitivity of neonatal cells to phenylhydrazine (Shahal et al., 1991).

Chemical Reactions in Industrial Applications

  • Reactions in Anaerobic Adhesives: Raftery et al. (1997) investigated the reactions of 1-acetyl-2-phenylhydrazine, an accelerator in anaerobic adhesives, in the presence of transition metal ions. The study proposed a novel cure mechanism for anaerobic adhesives, enhancing understanding of industrial adhesive processes (Raftery et al., 1997).

Hepatoprotective Effects

  • Protective Effect Against Liver Toxicity: Valenzuela and Guerra (1985) demonstrated the protective effect of silybin dihemisuccinate, an antihepatotoxic principle, on the liver toxicity induced by phenylhydrazine. This work used a hemoglobin‐free perfusion system to show the compound's effectiveness in mitigating glutathione depletion and lipid peroxidation in the liver (Valenzuela & Guerra, 1985).

Safety And Hazards

2-(Trifluoromethyl)phenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDLBFVSTSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334460
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylhydrazine

CAS RN

365-34-4
Record name [2-(Trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
R Matera, S Gabbanini, A Valvassori… - European Journal of …, 2012 - Wiley Online Library
4‐Hydroxynonenal (4‐HNE) is a major product of the oxidation of ω‐6‐polyunstaturated lipids and an effector of radical‐mediated oxidative damage, whose analytical determination …
J Cheng, W Li, G Tan, Z Wang, S Li, Y Jin - Biomedicine & …, 2017 - Elsevier
Photodynamic therapy (PDT) is entering the mainstream of the cancer treatments recently. Pyropheophorbide-a (Pa), as a degradation product of chlorophyll-a, has been shown to be a …
Number of citations: 17 www.sciencedirect.com
S Shaikh, P Biswal, SK Meher, K Venkatasubbaiah - Catalysis Letters, 2023 - Springer
Polystyrene supported palladium catalysts were synthesized and their chemical and morphological nature were studied using NMR, XRD, TEM, EDX, and XPS analyses. Using the …
Number of citations: 0 link.springer.com
X Zhou, Z Zhang, X Liu, D Wu, Y Ding… - … Reviews in Food …, 2020 - Wiley Online Library
Reactive carbonyl compounds are a large group of highly reactive electrophilic compounds containing one or more carbonyl groups, which can be created by lipid oxidation both in vivo …
Number of citations: 38 ift.onlinelibrary.wiley.com
SA Kadam, K Haav, L Toom… - The Journal of Organic …, 2014 - ACS Publications
An NMR-based relative binding affinity measurement method has been developed in which differences in the binding affinities of different hosts toward a particular guest (ΔlogK ass …
Number of citations: 38 pubs.acs.org
G Negru, L Kamus, E Bîcu, S Shova, B Sendid, F Dubar… - Molecules, 2021 - mdpi.com
The treatment of benzylidenemalononitriles with phenylhydrazines in refluxing ethanol did not provide pyrazole derivatives, but instead furnished hydrazones. The structure of …
Number of citations: 14 www.mdpi.com
SR Nagy, G Liu, KS Lam, MS Denison - Biochemistry, 2002 - ACS Publications
The Ah receptor is a ligand-dependent transcription factor that mediates the biological and toxic effects of polycyclic aromatic hydrocarbons and halogenated aromatic hydrocarbons …
Number of citations: 68 pubs.acs.org
CL Schifone - 2015 - search.proquest.com
The irreversible aggregation of fibrils formed from various proteins is associated with such diseases as Alzheimer’s, Parkinson’s, Huntington’s, and Creutzfeldt-Jakob. Generally, …
Number of citations: 2 search.proquest.com
V Dhayalan, K Mal, A Milo - Synthesis, 2019 - thieme-connect.com
A library of functionalized chiral pyrrolidine-based N-heterocyclic carbene triazolium salts containing a hydroxy handle is prepared from readily accessible chiral (S)-pyroglutamic acid in …
Number of citations: 7 www.thieme-connect.com
T Janosik, A Rannug, U Rannug, N Wahlström… - Chemical …, 2018 - ACS Publications
The indolocarbazoles are an important class of nitrogen heterocycles which has evolved significantly in recent years, with numerous studies focusing on their diverse biological effects, …
Number of citations: 116 pubs.acs.org

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